Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[3-[2-(4-chlorophenyl)sulfanylethylamino]-3-oxopropyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-24-19(23)16-4-2-3-5-17(16)26-12-10-18(22)21-11-13-25-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVNHQIBXSIAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCCC(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate, with the CAS number 337923-23-6, is a synthetic compound that exhibits various biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and sulfanyl groups have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .
- Neuroprotective Effects : Some studies suggest that methyl derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of key kinases involved in cell signaling pathways related to cancer and inflammation .
- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, promoting programmed cell death in cancer cells while protecting healthy cells from apoptosis under stress conditions .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Morphological assessments indicated significant apoptosis in treated cells compared to controls.
Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues following treatment, indicating effective modulation of the inflammatory response.
Data Summary Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |
| Anti-inflammatory | Reduced cytokine levels | Inhibition of kinase activity |
| Neuroprotective | Protection against oxidative stress | Modulation of apoptotic pathways |
Scientific Research Applications
Research has indicated that Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate exhibits significant biological properties, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
A study published in Molecules evaluated several derivatives related to this compound, highlighting its potential as an antimicrobial agent. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting that modifications to the molecule can enhance its potency against pathogens .
Anticancer Activity
Preliminary investigations into the anticancer effects of this compound have shown promise. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Further studies are necessary to elucidate its mechanisms of action and therapeutic potential in oncology.
Toxicity Assessment
Toxicity studies are crucial for determining the safety profile of new compounds. Evaluations have been conducted to assess the cytotoxic effects of this compound on various cell lines. Results indicate a moderate toxicity profile, which necessitates careful consideration during drug development .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of several derivatives, including those structurally similar to this compound. The results indicated notable effectiveness against resistant strains of bacteria .
- Cancer Cell Line Studies : Research focusing on the effects of this compound on specific cancer cell lines revealed a reduction in cell viability, suggesting potential applications in cancer therapy .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid hydrolysis involves ester protonation followed by nucleophilic substitution .
Amide Bond Reactivity
The tertiary amide group participates in selective transformations:
Hydrolysis
| Conditions | Reagents | Outcome |
|---|---|---|
| Strong acid | HCl (conc.), Δ | Cleavage to carboxylic acid + amine |
| Enzymatic | Protease (e.g., trypsin) | Limited utility due to steric bulk |
Limitations : Steric hindrance from the 4-chlorophenylsulfanylethyl group reduces hydrolysis efficiency under mild conditions.
Nucleophilic Substitution
The sulfanylethylamine side chain enables alkylation or acylation:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C, 12 hr | Quaternary ammonium derivative |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C → RT | Acetylated amide |
Key Observation : Triethylamine (TEA) or potassium carbonate enhances reaction rates by deprotonating intermediates .
Sulfanyl Group Transformations
The dual thioether (sulfanyl) groups are sites for oxidation and nucleophilic substitution.
Oxidation to Sulfoxides/Sulfones
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 2 hr | Sulfoxide | Mono-oxidation favored |
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone | Requires excess reagent |
Applications : Sulfoxide derivatives are intermediates in asymmetric synthesis.
Nucleophilic Displacement
| Nucleophile | Conditions | Product |
|---|---|---|
| NaSH | EtOH, reflux | Thiol-functionalized analog |
| Piperidine | Toluene, 120°C, 8 hr | Amine-substituted derivative |
Solvent Influence : Polar aprotic solvents (e.g., DMF) improve nucleophilicity .
Cyclization Reactions
Intramolecular interactions between the amide and sulfanyl groups enable cyclization:
| Conditions | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Thermal | K₂CO₃, toluene, 130°C | 6-membered lactam | 72% |
| Microwave-assisted | Cs₂CO₃, DMF, 150°C | Thiazolidinone analog | 65% |
Mechanism : Base-induced deprotonation facilitates intramolecular nucleophilic attack .
Chlorophenyl Group Reactivity
The 4-chlorophenyl moiety undergoes cross-coupling and substitution:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | DME, 90°C, 24 hr | Biaryl derivative |
| SNAr | NaN₃, CuI, DMSO, 100°C | Azido-substituted analog | Low yield due to deactivation |
Challenges : Electron-withdrawing sulfanyl groups reduce electrophilicity of the aryl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
